(R)-2-Benzyl-3-hydroxypropanoic acid
Overview
Description
®-2-Benzyl-3-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a benzyl group attached to the second carbon of a 3-hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the use of enzymatic resolution, where racemic mixtures of 2-benzyl-3-hydroxypropanoic acid are separated using specific enzymes that selectively react with one enantiomer.
Industrial Production Methods
Industrial production of ®-2-Benzyl-3-hydroxypropanoic acid typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions, such as temperature and pressure, are critical factors in ensuring the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group yields 2-benzyl-3-oxopropanoic acid.
Reduction: Reduction of the carboxylic acid group produces 2-benzyl-3-hydroxypropanol.
Substitution: Substitution reactions can yield various benzyl-substituted derivatives.
Scientific Research Applications
®-2-Benzyl-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzyl-3-hydroxypropanoic acid: The enantiomer of the compound, which has different biological activities due to its stereochemistry.
2-Benzyl-3-oxopropanoic acid: A related compound where the hydroxyl group is oxidized to a ketone.
3-Phenylpropanoic acid: A structurally similar compound with a phenyl group instead of a benzyl group.
Uniqueness
®-2-Benzyl-3-hydroxypropanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-benzyl-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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